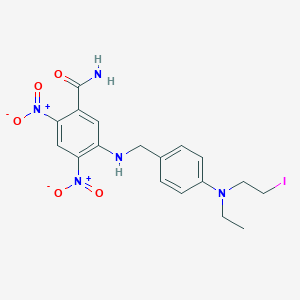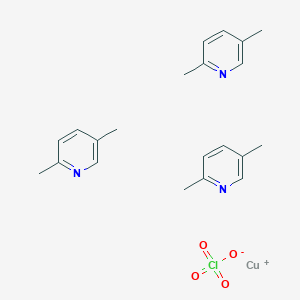
Copper(1+);2,5-dimethylpyridine;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);2,5-dimethylpyridine;perchlorate is a coordination compound that involves copper in the +1 oxidation state, coordinated with 2,5-dimethylpyridine and perchlorate ions. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,5-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,5-dimethylpyridine in the presence of perchlorate ions. One common method is to dissolve copper(I) chloride in an appropriate solvent, such as acetonitrile, and then add 2,5-dimethylpyridine and sodium perchlorate. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);2,5-dimethylpyridine;perchlorate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Substitution: Ligands such as 2,5-dimethylpyridine can be substituted with other nitrogen-containing ligands.
Coordination: The perchlorate ion can coordinate with other metal centers, forming mixed-ligand complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically involve other nitrogen-containing ligands such as pyridine or bipyridine.
Coordination: Reactions are often carried out in polar solvents like water or acetonitrile.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-ligand complexes with varying properties.
Applications De Recherche Scientifique
Copper(1+);2,5-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of Copper(1+);2,5-dimethylpyridine;perchlorate involves its ability to interact with biological molecules and metal centers. In biological systems, it can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells. The compound can also disrupt mitochondrial function, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(1+);2,6-dimethylpyridine;perchlorate
- Copper(1+);2,4-dimethylpyridine;perchlorate
- Silver(1+);2,6-dimethylpyridine;perchlorate
Uniqueness
Copper(1+);2,5-dimethylpyridine;perchlorate is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications compared to its analogs .
Propriétés
Numéro CAS |
37719-20-3 |
|---|---|
Formule moléculaire |
C21H27ClCuN3O4 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
copper(1+);2,5-dimethylpyridine;perchlorate |
InChI |
InChI=1S/3C7H9N.ClHO4.Cu/c3*1-6-3-4-7(2)8-5-6;2-1(3,4)5;/h3*3-5H,1-2H3;(H,2,3,4,5);/q;;;;+1/p-1 |
Clé InChI |
APLRTSZBLSGTDT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN=C(C=C1)C.CC1=CN=C(C=C1)C.CC1=CN=C(C=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


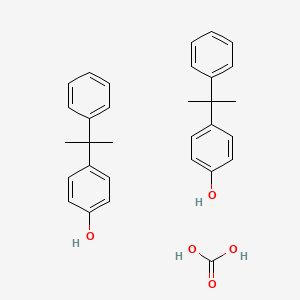

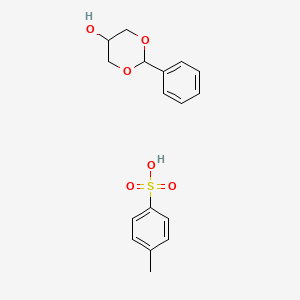
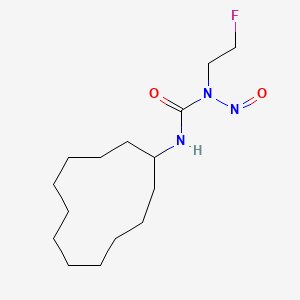
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
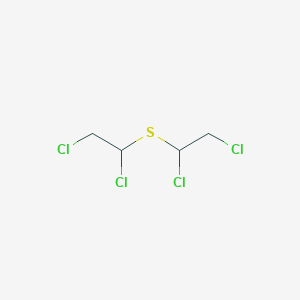

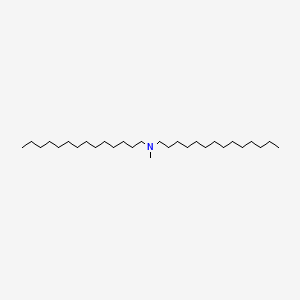
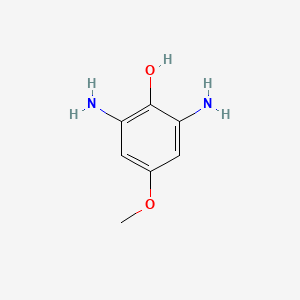

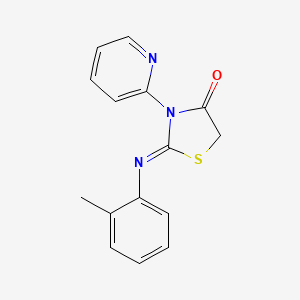
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
